Quaternary Carbon at the Cyclopropane 1-Position: Structural Differentiation from the Des-Methyl Analog (CAS 130012-70-3)
The target compound possesses a 1-methyl substituent on the methylenecyclopropane ring, creating a quaternary carbon center (SMILES: CC1(CC1=C)C(=O)C2=CC=CC=C2) that is absent in the closest commercial analog (2-methylidenecyclopropyl)(phenyl)methanone (CAS 130012-70-3; SMILES: C=C1CC1C(=O)C2=CC=CC=C2) [1]. The quaternary center eliminates the sp³ C–H at the ring junction adjacent to the carbonyl, removing a potential site for metabolic oxidation and altering the stereoelectronic environment of the cyclopropane ring . The 1-methyl group also converts the cyclopropane C1 from a tertiary to a quaternary carbon, which influences the distal vs. proximal bond cleavage regioselectivity during metal-catalyzed ring-opening reactions [2].
| Evidence Dimension | Presence of quaternary carbon at cyclopropane C1 position |
|---|---|
| Target Compound Data | Quaternary carbon (C1 with CH₃ substituent); SMILES: CC1(CC1=C)C(=O)C2=CC=CC=C2; molecular formula C₁₂H₁₂O [1] |
| Comparator Or Baseline | Tertiary carbon (C1 with H substituent); CAS 130012-70-3; SMILES: C=C1CC1C(=O)C2=CC=CC=C2; molecular formula C₁₁H₁₀O [1] |
| Quantified Difference | Addition of one methyl group (+14.03 Da; change from tertiary to quaternary sp³ carbon at ring junction); elimination of one stereocenter present in the comparator [1] |
| Conditions | Structural comparison based on computed molecular descriptors and SMILES representations from PubChem (PubChem release 2025.04.14) [1] |
Why This Matters
The quaternary center at C1 blocks a metabolic soft spot and alters ring-opening regioselectivity, making the target compound a distinct chemical probe or building block where the non-methylated analog would produce different reaction products or metabolic fates.
- [1] PubChem CID 15942306 (target) and CID 14809454 (comparator). NCBI. Accessed 2026-05-10. View Source
- [2] Ma, S.; Lu, L.; Zhang, J. J. Am. Chem. Soc. 2004, 126, 9645–9660. Substituent effects on distal vs. proximal C–C bond cleavage in alkylidenecyclopropyl ketones. View Source
